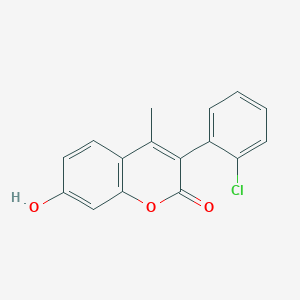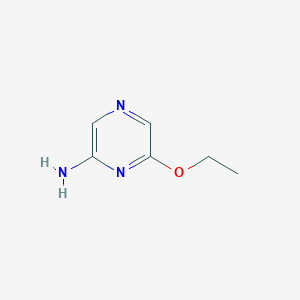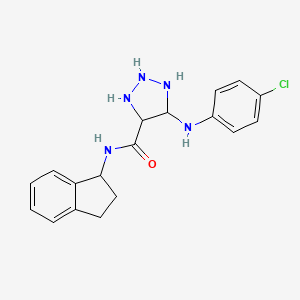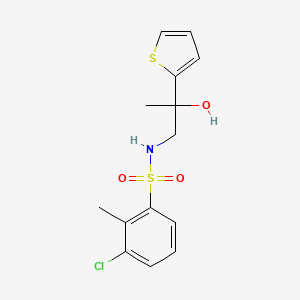
methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride, also known as JNJ-42153605, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amino acids and has a cyclohexyl group attached to the alpha-carbon.
作用機序
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride acts as an antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on the central nervous system, particularly in the regulation of pain and mood. It has been shown to reduce the sensitivity of neurons to painful stimuli, which can be beneficial in the treatment of neuropathic pain. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, which may be due to its ability to modulate the activity of the NMDA receptor.
実験室実験の利点と制限
One of the main advantages of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of this compound is its low bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride. One potential application is in the treatment of chronic pain conditions such as neuropathic pain. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, this compound may have potential as a treatment for depression and anxiety, and further studies are needed to explore these applications. Finally, researchers may also investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can be synthesized through a multi-step process involving the condensation of cyclohexanone with glycine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amino alcohol with methyl chloroformate and hydrochloric acid.
科学的研究の応用
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. This compound has been studied as a potential treatment for neuropathic pain, which is a chronic pain condition that is often difficult to manage with currently available therapies.
特性
IUPAC Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGGIKBSIYXFY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)

![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)
